

An In-depth Technical Guide to Phantolide (CAS No. 15323-35-0)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Phantolide**

Cat. No.: **B117643**

[Get Quote](#)

A Note to the Reader: This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide a comprehensive technical overview of **Phantolide**, moving from its fundamental chemistry to its biological interactions and environmental footprint. The information herein is synthesized from peer-reviewed literature and technical data sources to ensure scientific integrity and practical relevance.

Section 1: Chemical Identity and Physicochemical Properties

Phantolide, systematically named 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, is a synthetic polycyclic musk, a class of compounds widely used for their persistent and pleasant musk-like aroma in a variety of consumer products. [1] Its utility in the fragrance industry stems from its stability under light exposure and in various formulations, such as soaps, where it also acts as a fragrance fixative. [1]

Core Chemical Data

A summary of the key chemical and physical properties of **Phantolide** is presented in Table 1. This data is crucial for understanding its behavior in both biological and environmental systems, influencing factors such as solubility, volatility, and potential for bioaccumulation.

Property	Value	Source(s)
CAS Number	15323-35-0	[2] [3]
Molecular Formula	C ₁₇ H ₂₄ O	[2] [3]
Molecular Weight	244.37 g/mol	[2] [3]
IUPAC Name	1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone	
Alternate Names	1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone	[2]
Log Kow (Octanol-Water Partition Coefficient)	5.4 - 5.7 (experimental)	[4]
Water Solubility	1.25 mg/L	[4]
Vapor Pressure	Moderately volatile	[4]

The high Log Kow value indicates that **Phantolide** is lipophilic, suggesting a tendency to partition into fatty tissues and a potential for bioaccumulation in organisms. [\[4\]](#)

Section 2: Synthesis and Chemical Reactivity

The primary route for the synthesis of **Phantolide** is through the Friedel–Crafts acylation of 1,1,2,3,3,5-hexamethyl indane. [\[1\]](#) While specific, modern, detailed protocols are not widely published in open literature, the general principles of Friedel-Crafts reactions are well-established. The synthesis of the indanone core structure can be achieved through various methods, including the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or the reaction of α,β -unsaturated carboxylic acids with benzene derivatives using polyphosphoric acid (PPA). [\[5\]](#)[\[6\]](#)[\[7\]](#) The regioselectivity of such reactions can be influenced by the reaction conditions, such as the concentration of PPA. [\[5\]](#) The chemical structure of **Phantolide**, with its acetyl group and alkylated indan core, is relatively stable. It does not possess functional groups that are readily hydrolyzable under normal environmental pH conditions (pH 5-9). [\[4\]](#)

Section 3: Biological Interactions and Toxicological Profile

The lipophilic nature of **Phantolide** facilitates its interaction with biological systems. Concerns have been raised regarding its potential for endocrine disruption and neurotoxicity.

Endocrine Disrupting Potential

Phantolide has been investigated for its potential to interact with estrogen receptors (ER). In vitro studies have shown that **Phantolide** can induce a slight, dose-dependent stimulation of transcriptional activity in human embryonic kidney 293 (HEK293) cells transiently transfected with human estrogen receptor alpha (ER α). [8] This weak estrogenic response was not observed in cells transfected with estrogen receptor beta (ER β). [8] However, in vivo studies, such as the uterine weight assay in juvenile mice, did not show any uterotrophic activity at relatively high dietary exposure levels. [8] This suggests that while there is some in vitro evidence of weak estrogenic activity, it may not translate to significant in vivo estrogenic effects at typical exposure levels.

A competitive binding assay is a standard method to determine the affinity of a test compound for a receptor. The following is a generalized protocol for assessing the binding of **Phantolide** to the human estrogen receptor alpha (ER α), based on established methodologies. [9][10]

Objective: To determine the relative binding affinity of **Phantolide** for human ER α compared to the natural ligand, 17 β -estradiol.

Materials:

- Human recombinant ER α
- Radiolabeled 17 β -estradiol (e.g., [3 H]-17 β -estradiol)
- Unlabeled 17 β -estradiol (for standard curve)
- **Phantolide** (test compound)
- Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
- Scintillation vials and scintillation fluid

- Microplate reader or scintillation counter

Procedure:

- Preparation of Reagents: Prepare serial dilutions of unlabeled 17 β -estradiol and **Phantolide** in the assay buffer.
- Assay Setup: In a microplate, combine a fixed concentration of human recombinant ER α and radiolabeled 17 β -estradiol with varying concentrations of either unlabeled 17 β -estradiol (for the standard curve) or **Phantolide**.
- Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
- Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration or dextran-coated charcoal adsorption.
- Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
- Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The relative binding affinity of **Phantolide** can then be calculated in comparison to that of unlabeled 17 β -estradiol.

Self-Validation: The inclusion of a standard curve with unlabeled 17 β -estradiol in each assay provides an internal validation of the experimental conditions and allows for the accurate determination of the relative binding affinity of the test compound.

Neurotoxicity Assessment

The potential for neurotoxic effects of **Phantolide** is an area of active research. In vitro cell models are valuable tools for screening and mechanistic studies of chemical-induced neurotoxicity. [11]Cell lines such as the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 are commonly used for this purpose. [12][13][14]These cells can be differentiated to exhibit neuron-like characteristics, making them suitable for assessing changes

in cell viability, neurite outgrowth, and mitochondrial function upon exposure to test compounds.

[13]

This protocol outlines a general procedure for assessing the cytotoxicity of **Phantolide** using the SH-SY5Y human neuroblastoma cell line.

Objective: To determine the concentration-dependent cytotoxic effect of **Phantolide** on SH-SY5Y cells.

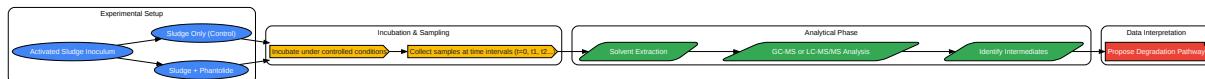
Materials:

- SH-SY5Y human neuroblastoma cells
- Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
- **Phantolide** stock solution (dissolved in a suitable solvent like DMSO)
- 96-well cell culture plates
- Cell viability assay reagent (e.g., MTT, WST-8, or a lactate dehydrogenase (LDH) release assay kit)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
- **Compound Exposure:** Prepare serial dilutions of **Phantolide** in cell culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level across all wells. Replace the medium in the wells with the medium containing the different concentrations of **Phantolide**. Include vehicle control (solvent only) and untreated control wells.
- **Incubation:** Incubate the cells with **Phantolide** for a specified period (e.g., 24, 48, or 72 hours).

- Cell Viability Assessment:
 - For MTT/WST-8 assays: Add the reagent to each well and incubate for the recommended time. The viable cells will metabolize the reagent to produce a colored formazan product.
 - For LDH assay: Collect the cell culture supernatant to measure the amount of LDH released from damaged cells.
- Measurement: Measure the absorbance of the formazan product or the LDH activity using a microplate reader at the appropriate wavelength. [15][16]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the **Phantolide** concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).


Self-Validation: The inclusion of both untreated and vehicle controls is essential to account for any effects of the solvent on cell viability. Performing the assay at multiple time points can provide insights into the time-dependent nature of the cytotoxicity.

Section 4: Environmental Fate and Ecotoxicology

The widespread use of **Phantolide** in consumer products leads to its continuous release into the environment, primarily through wastewater. [4] Its persistence, bioaccumulation potential, and toxicity to aquatic organisms are therefore of significant concern.

Environmental Persistence and Degradation

Phantolide is not readily biodegradable. [4] In activated sludge systems, its removal is attributed to a combination of biotransformation and sorption to sludge particles. [4] The biodegradation of related polycyclic aromatic hydrocarbons like naphthalene can proceed through various metabolic pathways, often involving the formation of intermediates such as salicylate. [17][18][19] **Phantolide** can undergo photodegradation when exposed to UV light. [4] Studies on other aromatic compounds have shown that photodegradation can involve processes like photo-oxidation, photo-isomerization, and photolysis, leading to a variety of degradation products. [20][21][22][23]

[Click to download full resolution via product page](#)

Caption: Workflow for identifying **Phantolide** biodegradation intermediates.

Bioaccumulation and Aquatic Toxicity

The high lipophilicity of **Phantolide** results in a significant potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water, has been determined for **Phantolide**. In a 28-day study with bluegill sunfish (*Lepomis macrochirus*), the BCF for the whole fish was found to be 597. [4] The acute toxicity of **Phantolide** to fish can be assessed using standardized tests like the OECD 203 guideline. [24][25][26][27][28] This test determines the LC₅₀, the concentration of a substance that is lethal to 50% of the test organisms over a specified period, typically 96 hours. [24][25]

Objective: To determine the 96-hour LC₅₀ of **Phantolide** for a selected fish species (e.g., Zebrafish, *Danio rerio*).

Materials:

- Juvenile fish of a recommended species, acclimated to laboratory conditions.
- Test water of known quality.
- **Phantolide** stock solution.
- Glass aquaria.

- Aeration system.
- Instruments for measuring water quality parameters (pH, dissolved oxygen, temperature).

Procedure:

- Range-Finding Test: Conduct a preliminary test with a wide range of **Phantolide** concentrations to determine the approximate range of toxicity.
- Definitive Test:
 - Prepare a series of test concentrations of **Phantolide** in the test water, along with a control group (no **Phantolide**). A geometric series of at least five concentrations is recommended.
 - Randomly distribute a specified number of fish into each aquarium.
 - The exposure period is 96 hours.
- Observations: Record mortalities and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.
- Water Quality Monitoring: Measure and record pH, dissolved oxygen, and temperature at regular intervals.
- Data Analysis: Calculate the LC₅₀ value and its 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).

Self-Validation: The inclusion of a control group is crucial to ensure that any observed mortality is due to the test substance and not other factors. Regular monitoring of water quality parameters ensures that the test conditions remain within acceptable limits.

Section 5: Analytical Methodologies

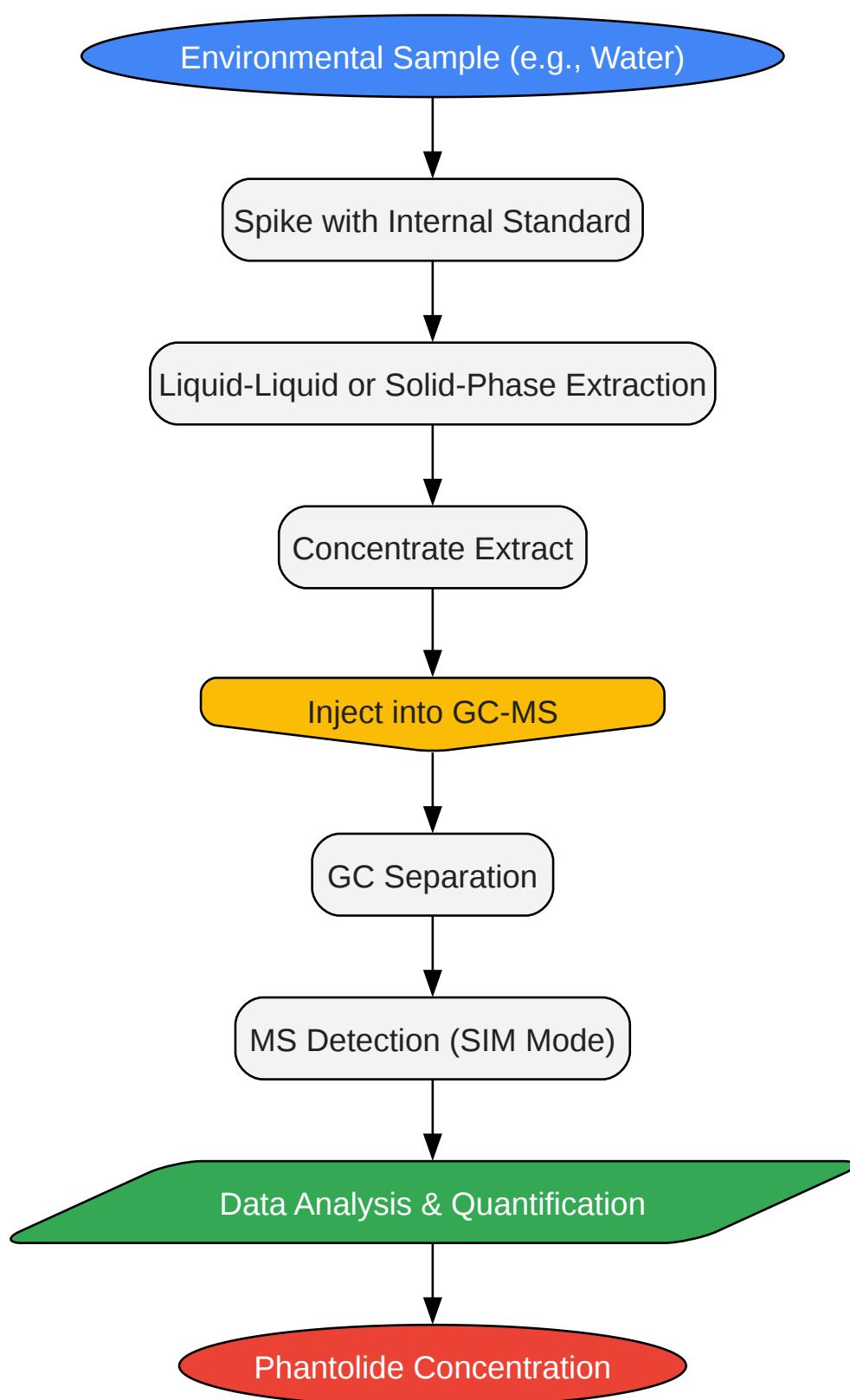
The detection and quantification of **Phantolide** in various matrices, such as environmental samples and biological tissues, are typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of semi-volatile organic compounds like **Phantolide**. [29] The method combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

Objective: To quantify the concentration of **Phantolide** in a water sample.

Materials:


- Water sample.
- Internal standard (e.g., a deuterated analog of **Phantolide** or a compound with similar chemical properties).
- Organic solvent for extraction (e.g., dichloromethane or hexane).
- Solid-phase extraction (SPE) cartridges (optional, for sample cleanup and concentration).
- GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

Procedure:

- Sample Preparation:
 - Spike the water sample with a known amount of the internal standard.
 - Extract **Phantolide** from the water sample using liquid-liquid extraction with an organic solvent or by passing the sample through an SPE cartridge. [30][31] * Concentrate the extract to a small volume under a gentle stream of nitrogen.
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μ L) of the concentrated extract into the GC-MS system. [32]
* GC Conditions: Use a temperature program that effectively separates **Phantolide** from other components in the sample.

- MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for **Phantolide** and the internal standard.
- Quantification:
 - Create a calibration curve by analyzing standards of known **Phantolide** concentrations containing the same amount of internal standard.
 - Calculate the concentration of **Phantolide** in the original water sample based on the peak area ratio of **Phantolide** to the internal standard and the calibration curve.

Self-Validation: The use of an internal standard corrects for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the quantification.

[Click to download full resolution via product page](#)

Caption: General workflow for the GC-MS analysis of **Phantolide**.

Section 6: Conclusion and Future Perspectives

Phantolide is a widely used synthetic musk with a well-characterized chemical profile. While its fragrance properties are valuable, its lipophilicity and persistence raise environmental and toxicological concerns. The available data suggests weak *in vitro* estrogenic activity, but this is not consistently observed *in vivo*. Further research is warranted to fully elucidate its potential for neurotoxicity and to identify its specific biodegradation and photodegradation pathways and products in the environment. The development of more readily biodegradable and less bioaccumulative alternatives remains a key goal for the fragrance industry. The protocols and information provided in this guide offer a framework for researchers to conduct further investigations into the properties and effects of **Phantolide**.

References

- SQC (EQSsed) – Proposal from the Ecotox Centre for: 6-Acetyl-1,1,2,4,4,7-hexamethyltetraline (AHTN), “Tonalid”. Oekotoxzentrum.
- Sample Prepar
- The Applicability of Field-Portable GC–MS for the Rapid Sampling and Measurement of High-Boiling-Point Semivolatile Organic Compounds in Environmental Samples.
- Test No. 203: Fish, Acute Toxicity Test. Tox Lab.
- Test No. 203: Fish, Acute Toxicity Test. OECD.
- Overlooked Photochemical Risk of Antimicrobial Fragrances: Formation of Potent Allergens and Their Mechanistic P
- OECD 203: Fish, Acute Toxicity Test. Situ Biosciences.
- OECD TG 203: Fish, Acute Toxicity test – BiotechnologieBT.
- Fish Acute Toxicity Test (OECD 203) August, 2018.
- Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. BrJAC.
- AHTN and HHCB show weak estrogenic - But no uterotrophic activity.
- Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. MDPI.
- Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor.
- **Phantolide** | 15323-35-0 | Chemical Bull Pvt. Ltd.
- Regioselective Synthesis of Indanones.
- Bioaccumulation/bioconcentration of pharmaceutical active compounds in aquatic organisms: Assessment and factors d
- Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Contaminant Analysis. Longdom Publishing.

- Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Propranolol. [Check Availability & Pricing](#)
- Photodegradation products of propranolol: the structures and pharmacological studies. [Check Availability & Pricing](#)
- Photodegradation Products and their Analysis in Food. [Check Availability & Pricing](#)
- (PDF) Photodegradation Products And Their Analysis In Food. [Check Availability & Pricing](#)
- Derivation of predicted no effect concentration and ecological risk assessment of polycyclic musks tonalide and galaxolide in sediment. [Check Availability & Pricing](#)
- Bioaccumulation/bioconcentration of pharmaceutical active compounds in aquatic organisms: Assessment and factors [Check Availability & Pricing](#)
- **Phantolide** | CAS 15323-35-0 | SCBT. [Check Availability & Pricing](#)
- PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications. [Check Availability & Pricing](#)
- Measuring Cell Viability / Cytotoxicity. [Check Availability & Pricing](#)
- Identification of metabolic intermediates in microbial degradation of phenol using laser desorption time-of-flight mass spectrometry. [Check Availability & Pricing](#)
- Synthesis of 1-indanones with a broad range of biological activity. [Check Availability & Pricing](#)
- Environmentally relevant concentrations of galaxolide (HHCB) and tonalide (AHTN) induced oxidative and genetic damage in Dreissena polymorpha | Request PDF. [Check Availability & Pricing](#)
- Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity. [Check Availability & Pricing](#)
- Computer-Aided Ligand Discovery for Estrogen Receptor Alpha. [Check Availability & Pricing](#)
- Can I use Neuro-2A, PC-12 or SH-SY5Y to make functional neural networks in vitro?. [Check Availability & Pricing](#)
- Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. [Check Availability & Pricing](#)
- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. [Check Availability & Pricing](#)
- The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. [Check Availability & Pricing](#)
- Differential Ligand Binding Affinities of Human Estrogen receptor- α Isoforms. [Check Availability & Pricing](#)
- Indanone synthesis. [Check Availability & Pricing](#)
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)- - Substance Details. [Check Availability & Pricing](#)
- A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Check Availability & Pricing](#)
- Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. [Check Availability & Pricing](#)
- Synthesis of 1-indanones with a broad range of biological activity. [Check Availability & Pricing](#)
- Bacterial Degradation of Aromatics. [Check Availability & Pricing](#)
- Patulin induced neuronal cell damage in human neuroblastoma SH-SY5Y cells. [Check Availability & Pricing](#)
- The effects of dopamine and serotonin on rat dorsal root ganglion neurons: an intracellular study. [Check Availability & Pricing](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Phantolide | 15323-35-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. scbt.com [scbt.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential ligand binding affinities of human estrogen receptor- α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dojindo.com [dojindo.com]
- 16. Patulin induced neuronal cell damage in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]

- 18. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overlooked Photochemical Risk of Antimicrobial Fragrances: Formation of Potent Allergens and Their Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. heraldopenaccess.us [heraldopenaccess.us]
- 23. researchgate.net [researchgate.net]
- 24. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 25. oecd.org [oecd.org]
- 26. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 27. biotecnologiebt.it [biotecnologiebt.it]
- 28. downloads.regulations.gov [downloads.regulations.gov]
- 29. longdom.org [longdom.org]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. mdpi.com [mdpi.com]
- 32. uoguelph.ca [uoguelph.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to Phantolide (CAS No. 15323-35-0)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b117643#phantolide-cas-number-15323-35-0\]](https://www.benchchem.com/product/b117643#phantolide-cas-number-15323-35-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com